2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde
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Overview
Description
2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde is a chemical compound with the molecular formula C6H5N3O3. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring with two keto groups and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.
Major Products
The major products formed from these reactions include triazine derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-methyl ester
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-ethyl ester
Uniqueness
2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This uniqueness allows for specific applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-2-3(9)5-4(10)7-6-2/h1H,(H2,5,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKMFXULQULAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604648 |
Source
|
Record name | 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97776-60-8 |
Source
|
Record name | 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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